In-Depth Technical Guide: (5-(Trifluoromethyl)pyridin-2-yl)methanamine (CAS 164341-39-3)
In-Depth Technical Guide: (5-(Trifluoromethyl)pyridin-2-yl)methanamine (CAS 164341-39-3)
For Researchers, Scientists, and Drug Development Professionals
Introduction
(5-(Trifluoromethyl)pyridin-2-yl)methanamine is a fluorinated pyridine derivative that serves as a critical building block in medicinal chemistry and drug discovery. The incorporation of the trifluoromethyl (CF3) group, a bioisostere of the methyl group, can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.[1][2] This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of this versatile intermediate, with a focus on its role in the development of kinase inhibitors.
Physicochemical Properties
A summary of the key physicochemical properties of (5-(Trifluoromethyl)pyridin-2-yl)methanamine is presented in the table below. These properties are essential for designing synthetic routes, developing formulations, and predicting pharmacokinetic profiles.
| Property | Value | Reference |
| CAS Number | 164341-39-3 | |
| Molecular Formula | C₇H₇F₃N₂ | |
| Molecular Weight | 176.14 g/mol | |
| Appearance | Colorless to light yellow liquid | |
| Boiling Point (Predicted) | 200.3 ± 35.0 °C | |
| Density (Predicted) | 1.293 ± 0.06 g/cm³ | |
| pKa (Predicted) | 8.27 ± 0.39 | |
| Storage Temperature | 2-8 °C, under inert gas (Nitrogen or Argon) |
Synthesis and Characterization
The synthesis of (5-(Trifluoromethyl)pyridin-2-yl)methanamine is a critical step for its utilization in further chemical transformations. A representative synthetic route is outlined below.
Synthesis of (5-(Trifluoromethyl)pyridin-2-yl)methanamine
A common method for the synthesis of trifluoromethylpyridine derivatives involves the cyclocondensation of a trifluoromethyl-containing building block.[1] For (5-(Trifluoromethyl)pyridin-2-yl)methanamine, a frequently employed precursor is 2-chloro-5-(trifluoromethyl)pyridine, which can be synthesized from 3-picoline.[1]
Experimental Protocol: Synthesis of (5-(Trifluoromethyl)pyridin-2-yl)methanamine (Example from Patent Literature)
This protocol is a representative example and may require optimization.
Materials:
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2-Cyano-5-(trifluoromethyl)pyridine
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Raney Nickel (or other suitable catalyst)
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Methanol (or other suitable solvent)
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Ammonia
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Hydrogen gas
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Standard laboratory glassware and hydrogenation apparatus
Procedure:
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A solution of 2-cyano-5-(trifluoromethyl)pyridine in methanol saturated with ammonia is prepared in a high-pressure autoclave.
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A catalytic amount of Raney Nickel is added to the solution.
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The autoclave is sealed, purged with nitrogen, and then pressurized with hydrogen gas to the desired pressure.
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The reaction mixture is stirred and heated to the appropriate temperature for a specified duration.
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Reaction progress is monitored by a suitable analytical technique (e.g., TLC, GC-MS, or HPLC).
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Upon completion, the autoclave is cooled to room temperature and the pressure is carefully released.
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The catalyst is removed by filtration through a pad of celite.
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The filtrate is concentrated under reduced pressure to yield the crude product.
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The crude (5-(Trifluoromethyl)pyridin-2-yl)methanamine is then purified by a suitable method, such as distillation or column chromatography.
Spectroscopic Characterization
Expected ¹H NMR Spectral Features:
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A singlet for the aminomethyl (-CH₂NH₂) protons.
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Signals in the aromatic region corresponding to the three protons on the pyridine ring. The proton at position 6 will likely be a doublet, the proton at position 4 will be a doublet of doublets, and the proton at position 3 will be a doublet. The trifluoromethyl group at position 5 will influence the chemical shifts of the adjacent protons.
Expected ¹³C NMR Spectral Features:
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A signal for the aminomethyl carbon (-CH₂NH₂).
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Signals in the aromatic region for the five carbons of the pyridine ring. The carbon bearing the trifluoromethyl group will appear as a quartet due to coupling with the fluorine atoms.
Expected Mass Spectrometry Data:
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The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (176.14 g/mol ).
Applications in Drug Discovery
The trifluoromethylpyridine moiety is a privileged scaffold in modern medicinal chemistry, and (5-(Trifluoromethyl)pyridin-2-yl)methanamine serves as a key intermediate in the synthesis of a variety of biologically active compounds.[1]
Role as a Building Block for Kinase Inhibitors
A significant application of this compound is in the synthesis of kinase inhibitors, particularly those targeting the PI3K/AKT/mTOR signaling pathway. This pathway is frequently dysregulated in cancer, making its components attractive therapeutic targets. The compound is a known reagent in the preparation of azaquinazolinecarboxamide derivatives which act as p70S6K inhibitors.
Logical Workflow for the Synthesis of a Kinase Inhibitor
Caption: Synthetic workflow for a kinase inhibitor.
The PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers.
Simplified PI3K/AKT/mTOR Signaling Pathway
Caption: Key components of the PI3K/AKT/mTOR pathway.
Experimental Protocol: In Vitro Kinase Assay (General Example)
This protocol is a general representation and specific details will vary based on the kinase and substrate.
Materials:
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Purified recombinant p70S6K enzyme
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Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)
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ATP (radiolabeled or non-radiolabeled)
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Substrate peptide (e.g., a peptide containing the S6 ribosomal protein phosphorylation site)
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Test compound (kinase inhibitor synthesized using (5-(Trifluoromethyl)pyridin-2-yl)methanamine)
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96-well plates
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Detection reagents (e.g., phosphospecific antibodies, scintillation counter)
Procedure:
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Prepare a serial dilution of the test compound in an appropriate solvent (e.g., DMSO).
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In a 96-well plate, add the kinase buffer, the purified p70S6K enzyme, and the substrate peptide.
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Add the serially diluted test compound to the wells. Include appropriate controls (e.g., no enzyme, no inhibitor).
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Initiate the kinase reaction by adding ATP.
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Incubate the plate at the optimal temperature (e.g., 30 °C) for a specified time.
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Stop the reaction (e.g., by adding EDTA).
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Detect the amount of phosphorylated substrate. This can be done using various methods, such as:
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Radiolabeled ATP: Transfer the reaction mixture to a phosphocellulose membrane, wash away unreacted ATP, and measure the incorporated radioactivity using a scintillation counter.
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Non-radiolabeled ATP: Use a phosphospecific antibody that recognizes the phosphorylated substrate in an ELISA-based format.
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-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.
Experimental Workflow for Kinase Inhibitor Screening
Caption: Workflow for in vitro kinase inhibitor screening.
Safety and Handling
(5-(Trifluoromethyl)pyridin-2-yl)methanamine is a chemical that requires careful handling. The GHS hazard statements indicate that it is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin irritation and serious eye damage, and may cause respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times when handling this compound. All work should be conducted in a well-ventilated fume hood.
Conclusion
(5-(Trifluoromethyl)pyridin-2-yl)methanamine is a valuable and versatile building block for the synthesis of complex organic molecules, particularly in the field of drug discovery. Its trifluoromethyl group imparts desirable properties that can lead to improved pharmacokinetic and pharmacodynamic profiles of drug candidates. A thorough understanding of its physicochemical properties, synthesis, and reactivity is crucial for its effective utilization in the development of novel therapeutics, especially in the area of kinase inhibition. As with all chemical reagents, proper safety precautions must be followed during its handling and use.
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][1,2,4]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
